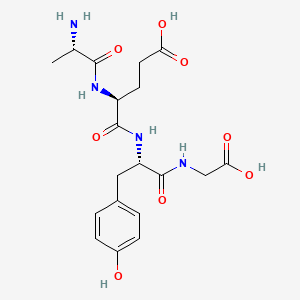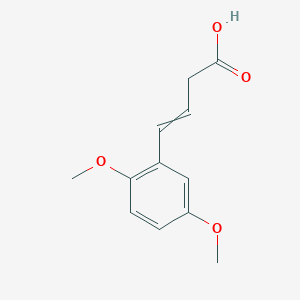
4-(2,5-Dimethoxyphenyl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxyphenyl)but-3-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a but-3-enoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)but-3-enoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,5-Dimethoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2,5-Dimethoxyphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, affecting metabolic processes. The methoxy groups and the double bond in the but-3-enoic acid chain play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
2,5-Dimethoxycinnamic acid: Similar structure but with a different position of the double bond.
4-(2,5-Dimethoxyphenyl)butanoic acid: Lacks the double bond in the but-3-enoic acid chain.
2-Bromo-4,5-dimethoxycinnamic acid: Contains a bromine atom and different substitution pattern.
Uniqueness: 4-(2,5-Dimethoxyphenyl)but-3-enoic acid is unique due to its specific substitution pattern and the presence of both methoxy groups and a double bond in the but-3-enoic acid chain.
Propriétés
Numéro CAS |
83655-42-9 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-(2,5-dimethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h3-4,6-8H,5H2,1-2H3,(H,13,14) |
Clé InChI |
LWOKRIASKVODMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


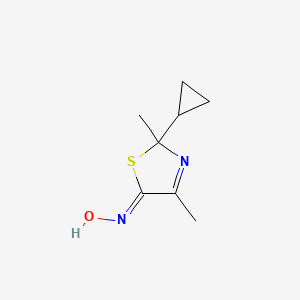
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
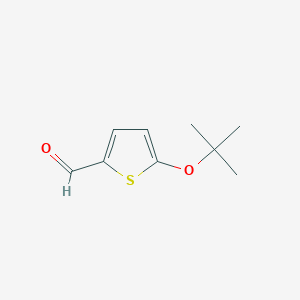
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
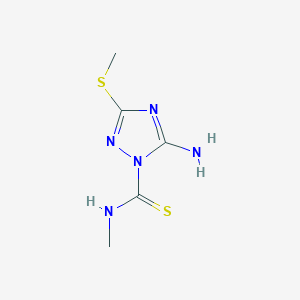
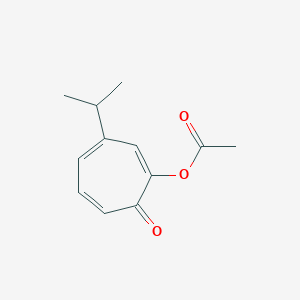
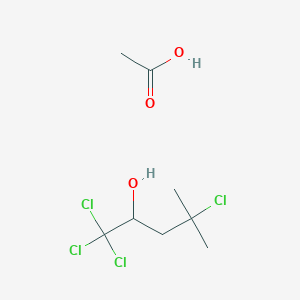
![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
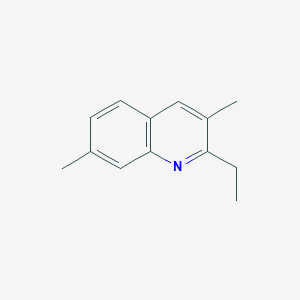
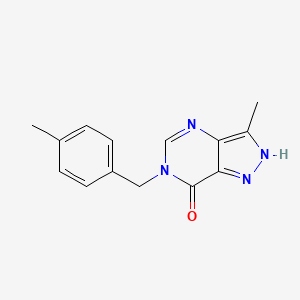
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
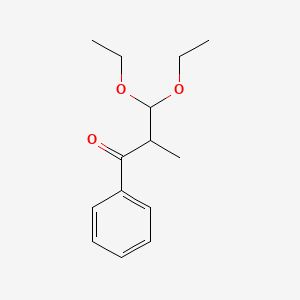
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
